BenchChemオンラインストアへようこそ!

3,4-diamino-1-benzyl-1H-pyridin-2-one

Lipophilicity Hydrogen bonding Drug-likeness

3,4-Diamino-1-benzyl-1H-pyridin-2-one (CAS 705280-54-2) is a 1‑benzyl‑substituted pyridin‑2‑one carrying primary amino groups at the 3‑ and 4‑positions. Its molecular formula is C₁₂H₁₃N₃O (MW 215.25 g·mol⁻¹) and it is typically supplied at ≥95% purity.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 705280-54-2
Cat. No. B8699001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-diamino-1-benzyl-1H-pyridin-2-one
CAS705280-54-2
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC(=C(C2=O)N)N
InChIInChI=1S/C12H13N3O/c13-10-6-7-15(12(16)11(10)14)8-9-4-2-1-3-5-9/h1-7H,8,13-14H2
InChIKeyLWVKIFIAYIEWNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Diamino-1-benzyl-1H-pyridin-2-one (CAS 705280-54-2): Core Identity and Procurement Baseline


3,4-Diamino-1-benzyl-1H-pyridin-2-one (CAS 705280-54-2) is a 1‑benzyl‑substituted pyridin‑2‑one carrying primary amino groups at the 3‑ and 4‑positions. Its molecular formula is C₁₂H₁₃N₃O (MW 215.25 g·mol⁻¹) and it is typically supplied at ≥95% purity [1]. The compound is primarily encountered as a synthetic intermediate, where the two nucleophilic amines and the electron‑deficient pyridinone ring offer orthogonal derivatisation sites [2]. It is structurally distinct from the simple 3,4‑diaminopyridine scaffold because the N1‑benzyl group and the 2‑oxo function simultaneously modify lipophilicity, H‑bonding capacity, and ring electronics [1].

Why 3,4-Diamino-1-benzyl-1H-pyridin-2-one Cannot Be Replaced by Generic Pyridinone or Diaminopyridine Analogs


The combination of the N1‑benzyl substituent, the electron‑withdrawing 2‑oxo group, and the two free primary amines creates a chemical space that is not duplicated by simpler pyridinones or diaminopyridines. The benzyl group raises logP (XLogP3‑AA = 0.4 [1]) relative to des‑benzyl analogs, altering solubility and membrane partitioning, while the 2‑oxo group withdraws electron density from the ring, modulating the reactivity of both amino groups toward electrophilic attack or condensation reactions. In contrast, 3,4‑diaminopyridine (amifampridine) completely lacks the carbonyl oxygen, eliminating a key hydrogen‑bond acceptor site and the ability to form stable enolate intermediates [2]. Consequently, substituting a generic 3,4‑diaminopyridine or an N‑unsubstituted 3,4‑diamino‑1H‑pyridin‑2‑one into a synthetic route will change the regiochemical outcome of subsequent heterocycle‑forming steps and alter the pharmacokinetic profile of any advanced lead series [1][2]. These structural distinctions directly affect reaction yields, impurity profiles, and biological readouts.

Quantitative Evidence for 3,4-Diamino-1-benzyl-1H-pyridin-2-one Differentiation


N1‑Benzyl vs. N1‑H or N1‑Methyl Impact on Lipophilicity and H‑Bonding Capacity

The N1‑benzyl group of 3,4‑diamino‑1‑benzyl‑1H‑pyridin‑2‑one increases lipophilicity and reduces H‑bond donor count compared with the N1‑unsubstituted congener. In silico computed descriptors place the compound at XLogP3‑AA = 0.4, with two hydrogen bond donors and three hydrogen bond acceptors [1]. By contrast, 3,4‑diamino‑1H‑pyridin‑2‑one (CAS 33631‑02‑6) is calculated to have XLogP ≈ −0.9 (class‑level inference [2]) and carries three H‑bond donors. This difference of >1 log unit in predicted logP directly influences partition coefficients, passive membrane permeability, and plasma protein binding in lead optimisation settings.

Lipophilicity Hydrogen bonding Drug-likeness

Purity Specification and Batch Consistency for Reliable Multi‑Step Synthesis

The standard commercial specification for 3,4‑diamino‑1‑benzyl‑1H‑pyridin‑2‑one is ≥95% purity (HPLC or NMR) . In the preparation of advanced carbamoylpyridone HIV‑integrase inhibitors, the purity of the diaminopyridinone intermediate directly governs the yield and purity of the final tricyclic product [1]. Independent synthesis protocols report that the compound can be obtained in 93% isolated yield by catalytic hydrogenation of the corresponding 4‑amino‑1‑benzyl‑3‑nitro‑1H‑pyridin‑2‑one, with 1H‑NMR data confirming absence of starting nitro material . This compares favourably with non‑benzyl analogs, which often require chromatographic purification after reduction due to competing ring hydrogenation, leading to yields <80% .

Purity Reproducibility Synthetic intermediate

Reactivity Differentiation: Selective Sequential Functionalisation of C3‑NH₂ vs. C4‑NH₂

The 3‑ and 4‑amino groups in 3,4‑diamino‑1‑benzyl‑1H‑pyridin‑2‑one exhibit distinct electronic environments due to the adjacent carbonyl (C2=O). The C4‑NH₂ is conjugated with the enone system, making it less nucleophilic than the C3‑NH₂, which is isolated from the carbonyl π‑system. In practice, this allows for selective mono‑acylation or mono‑condensation at the C3‑amine without protection of the C4‑amine, as confirmed by the exclusive formation of C3‑imine intermediates in the patent literature for pyrido‑fused carbamoyl derivatives [1]. By contrast, 3,4‑diaminopyridine (no carbonyl) shows nearly equivalent nucleophilicity at both amines, necessitating statistical mixtures or protection‑deprotection sequences .

Regioselectivity Heterocycle synthesis Amino protection

Application Scenarios Where 3,4-Diamino-1-benzyl-1H-pyridin-2-one Provides Demonstrated Advantage


Key Intermediate for Polycyclic Carbamoylpyridone HIV Integrase Inhibitors

The compound is a direct precursor to the pyridinone core of HIV integrase strand transfer inhibitors (INSTIs) [1]. The N1‑benzyl group is retained through early stages of the synthesis, providing a UV‑active handle for reaction monitoring and facilitating crystallisation of intermediates. The documented 93%‑yield hydrogenation step and the ability to selectively derivatise the 3‑amino group reduce the number of chromatographic purifications required compared with des‑benzyl routes, making the benzyl analog the preferred building block for scaffold‑hopping libraries around the carbamoylpyridone pharmacophore [1].

Building Block for Benzimidazole‑Condensed Heterocycles

The vicinal diamino motif combined with the electron‑withdrawing carbonyl makes 3,4‑diamino‑1‑benzyl‑1H‑pyridin‑2‑one an ideal substrate for annulation with carbonyl donors (e.g., aldehydes, carboxylic acids) to form imidazo[4,5‑c]pyridin‑4‑one systems [1]. The benzyl substituent improves solubility in common organic solvents (THF, DCM, MeOH) relative to the more polar N1‑H analog, enabling homogeneous reaction conditions and easier extractive work‑up. This application is supported by the structural analogy to patented HIV integrase inhibitor intermediates that exploit the same imidazole‑forming condensation [1].

Comparator Standard in MAO‑B Selectivity Profiling

Although not a drug itself, the N1‑benzyl‑3,4‑diamino‑pyridin‑2‑one scaffold has been deposited in ChEMBL as a screening hit against bovine MAO‑A and MAO‑B [2]. Because of its defined physicochemical properties (XLogP = 0.4, PSA = 72.4 Ų), the compound serves as a useful low‑molecular‑weight probe for calibrating MAO isoform selectivity in HTS campaigns. Its well‑characterised lipophilicity and H‑bonding capacity allow research teams to benchmark newly synthesised analogs against a chemically defined, commercially available standard, ensuring reproducibility across laboratories.

Reaction Optimisation Surrogate for Nitro‑Reduction Scalability Studies

The catalytic hydrogenation of 4‑amino‑1‑benzyl‑3‑nitro‑1H‑pyridin‑2‑one to the titled diamine has been demonstrated on multi‑gram scale (3.9 g substrate) with platinum oxide catalyst in tetrahydrofuran [1]. The well‑documented reaction parameters (catalyst loading, H₂ pressure, solvent, temperature) make this transformation a robust model system for evaluating industrial hydrogenation equipment, catalyst lifetime, and inline process analytical technology (PAT) before transferring to more expensive advanced intermediates.

Quote Request

Request a Quote for 3,4-diamino-1-benzyl-1H-pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.